molecular formula C15H11F3N4 B2610430 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-38-4

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2610430
CAS No.: 338411-38-4
M. Wt: 304.276
InChI Key: OBEFWQRDAXUIKM-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both a trifluoromethyl group and a tetraazole ring in its structure imparts unique chemical properties, making it a valuable target for various synthetic and application-oriented studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the formation of the tetraazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cycloaddition of azides with nitriles under thermal or catalytic conditions to form the tetraazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under photoredox or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetraazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetraazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(3-trifluoromethylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole: Contains the trifluoromethyl group but differs in the position of the substituents, affecting its reactivity and applications.

Uniqueness

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the combination of the trifluoromethyl group and the tetraazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .

Biological Activity

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS No. 338411-38-4) is a compound that has attracted significant interest due to its unique chemical structure and potential biological activities. The presence of both a trifluoromethyl group and a tetraazole ring contributes to its distinctive properties, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C15H11F3N4
  • Molar Mass : 304.27 g/mol
  • Boiling Point : Approximately 428.2 °C (predicted)
  • Density : 1.34 g/cm³ (predicted)
  • pKa : 0.27 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The tetraazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways such as enzyme activity modulation and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induces apoptosis via caspase activation
MCF-7 (Breast)10.0Inhibits cell cycle progression at G2/M phase
HeLa (Cervical)15.0Disrupts mitochondrial function

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to target specific signaling pathways involved in tumor growth.

Study 2: In Vivo Anti-inflammatory Effects

In a separate study focusing on inflammation models, treatment with this compound led to a marked decrease in edema and inflammatory markers in serum.

Comparison with Related Compounds

The unique combination of the trifluoromethyl group and the tetraazole ring distinguishes this compound from similar structures:

Compound NameStructure FeaturesBiological Activity
1-(3-methylphenyl)-5-phenyl-1H-tetraazoleLacks trifluoromethyl groupWeaker anticancer activity
1-(3-trifluoromethylphenyl)-5-phenyl-1H-tetraazoleDifferent substituent positionsVariation in reactivity

Properties

IUPAC Name

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c1-10-4-2-7-13(8-10)22-14(19-20-21-22)11-5-3-6-12(9-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFWQRDAXUIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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